An In-depth Technical Guide to Ethyl 3-amino-4-ethoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 3-amino-4-ethoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4-ethoxybenzoate is a substituted aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its unique arrangement of an amino group, an ethoxy group, and an ethyl ester on a benzene ring makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Ethyl 3-amino-4-ethoxybenzoate, with a focus on its relevance in the field of drug development.
Chemical Structure and Properties
Ethyl 3-amino-4-ethoxybenzoate possesses a disubstituted aniline core, with functional groups that dictate its chemical behavior and utility as a synthetic intermediate.
Molecular Structure
The structure of Ethyl 3-amino-4-ethoxybenzoate is characterized by a benzene ring substituted with an amino group at position 3, an ethoxy group at position 4, and an ethyl carboxylate group at position 1.
Caption: 2D Structure of Ethyl 3-amino-4-ethoxybenzoate
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 141238-15-5 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from isomer |
| LogP | 2.42540 | [1] |
Synthesis of Ethyl 3-amino-4-ethoxybenzoate
The most direct and common synthetic route to Ethyl 3-amino-4-ethoxybenzoate is through the reduction of its corresponding nitro precursor, Ethyl 4-ethoxy-3-nitrobenzoate. This transformation is a staple in medicinal chemistry for the introduction of an amino group, which can then be further functionalized.
Synthetic Workflow
Caption: General synthesis workflow for Ethyl 3-amino-4-ethoxybenzoate.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on well-established procedures for the reduction of aromatic nitro groups to amines.[2][3]
Materials:
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Ethyl 4-ethoxy-3-nitrobenzoate
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Palladium on carbon (10% Pd/C)
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Ethanol or Ethyl Acetate (solvent)
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Hydrogen gas or a hydrogen donor like ammonium formate
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Celite
Procedure:
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Dissolution: Dissolve Ethyl 4-ethoxy-3-nitrobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate) in a flask designed for hydrogenation.
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Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation:
-
Using Hydrogen Gas: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.
-
Using Ammonium Formate: If using a hydrogen donor, add ammonium formate to the reaction mixture and heat to reflux.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Ethyl 3-amino-4-ethoxybenzoate.
Spectroscopic Characterization
While experimental spectra for Ethyl 3-amino-4-ethoxybenzoate are not widely published, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two ethyl groups.
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Aromatic Protons (3H): Three signals in the aromatic region (approx. δ 6.5-7.5 ppm). The protons on the benzene ring will exhibit a specific splitting pattern based on their coupling with each other.
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Ethoxy Group (5H): A quartet (2H, -OCH₂CH₃) around δ 4.0-4.2 ppm and a triplet (3H, -OCH₂CH₃) around δ 1.3-1.5 ppm.
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Ethyl Ester Group (5H): A quartet (2H, -COOCH₂CH₃) around δ 4.2-4.4 ppm and a triplet (3H, -COOCH₂CH₃) around δ 1.2-1.4 ppm.
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Amino Group (2H): A broad singlet for the -NH₂ protons, which may appear over a wide range and can be exchangeable with D₂O.
Expected ¹³C NMR Spectrum
The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule.
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Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.
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Aromatic Carbons: Six signals in the aromatic region (approx. δ 110-150 ppm). The carbons attached to the oxygen and nitrogen atoms will be shifted accordingly.
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Ethoxy Group Carbons: Two signals, one for the -OCH₂- carbon around δ 60-65 ppm and one for the -CH₃ carbon around δ 14-16 ppm.
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Ethyl Ester Group Carbons: Two signals, one for the -COOCH₂- carbon around δ 60-65 ppm and one for the -CH₃ carbon around δ 14-16 ppm.
Expected IR Spectrum
The infrared spectrum will provide information about the key functional groups present.
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N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.
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C-O Stretching: Strong absorptions in the fingerprint region (1000-1300 cm⁻¹) for the C-O bonds of the ester and ether.
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Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Bending: Signals in the 690-900 cm⁻¹ region, indicative of the substitution pattern.
Expected Mass Spectrum
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 209. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester and cleavage of the ethyl group from the ether.
Chemical Reactivity and Applications in Drug Development
The reactivity of Ethyl 3-amino-4-ethoxybenzoate is primarily centered around the amino group and the ester functionality, making it a valuable synthon.
Key Reactive Sites
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The Amino Group: As a nucleophile, the amino group can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of functional groups.
-
Cyclization Reactions: The amino group can participate in cyclization reactions to form heterocyclic rings, such as benzimidazoles, when reacted with appropriate bifunctional reagents.[3]
-
-
The Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with an amine.
Role as a Pharmaceutical Intermediate
Aminobenzoic acid derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[3] The presence of multiple functional groups that can be selectively modified allows for the construction of complex molecular architectures. For instance, compounds with a similar core structure are used in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[4]
Safety, Handling, and Analysis
Safety and Handling
Based on safety data for the isomeric Ethyl 4-amino-3-ethoxybenzoate, the following precautions are recommended:
-
Hazards: May be harmful if swallowed (Acute Toxicity 4, Oral). May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Analytical Methods for Purity Assessment
The purity of Ethyl 3-amino-4-ethoxybenzoate can be assessed using standard chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or trifluoroacetic acid) would be suitable for determining purity and quantifying impurities. UV detection would be appropriate due to the aromatic nature of the compound.
-
Gas Chromatography (GC): For assessing volatile impurities, a GC method with a flame ionization detector (FID) could be employed.
Conclusion
Ethyl 3-amino-4-ethoxybenzoate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is readily achievable through standard organic transformations, and its multiple functional groups offer a platform for diverse chemical modifications. A thorough understanding of its chemical properties, reactivity, and analytical characterization is essential for its effective utilization in the synthesis of novel therapeutic agents.
References
-
Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]
-
MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A mild and efficient method for the synthesis of esters from aldehydes and alcohols. [Link]
-
Arumugam, N., et al. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. [Link]
-
LookChem. Ethyl 3-amino-4-ethoxybenzoate CAS NO.141238-15-5. [Link]
-
PubChem. Ethyl 3-Amino-4-methylbenzoate. [Link]
-
Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]
-
PrepChem. Synthesis of ethyl 4-ethoxybenzoate. [Link]
-
PubChemLite. 2-(diethylamino)ethyl 3-amino-4-ethoxybenzoate. [Link]
- Google Patents. US9169238B2 - Solid pharmaceutical composition.
-
PubChem. Process for the production of cyanogen chloride - Patent US-2672398-A. [Link]
- Google Patents.
-
Scirp.org. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]
-
Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]
- Google Patents.
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
MDPI. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. [Link]
-
PMC - NIH. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. [Link]
-
ResearchGate. Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. [Link]
Sources
- 1. Ethyl 3-amino-4-ethoxybenzoate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
